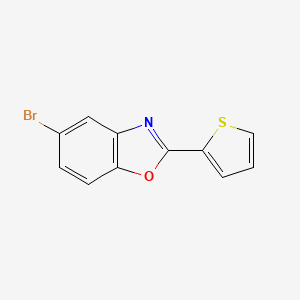

5-Bromo-2-(2-thienyl)-1,3-benzoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-thiophen-2-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNOS/c12-7-3-4-9-8(6-7)13-11(14-9)10-2-1-5-15-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLQXVUCQBGVDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(O2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650783 | |

| Record name | 5-Bromo-2-(thiophen-2-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-09-0 | |

| Record name | 5-Bromo-2-(thiophen-2-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzoxazole nucleus is a prominent member of this class.[1][2][3] Benzoxazoles, organic compounds featuring a benzene ring fused to an oxazole ring, are renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] Their biological relevance is often attributed to their structural similarity to naturally occurring purine bases like adenine and guanine, which allows them to effectively interact with the biopolymers of living systems.[2][3]

This guide focuses on a specific, highly functionalized derivative: 5-Bromo-2-(2-thienyl)-1,3-benzoxazole . This molecule integrates three key structural motifs:

-

The benzoxazole core , providing the foundational scaffold for biological activity.

-

A 2-thienyl substituent , a five-membered sulfur-containing heterocycle frequently incorporated into pharmaceutical agents to enhance therapeutic efficacy.

-

A 5-bromo substituent on the benzene ring, which critically modulates the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its potency and potential for forming specific halogen bonds with target proteins.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties, synthesis, reactivity, and potential applications of this promising compound.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters govern its solubility, stability, and suitability for various experimental conditions and analytical techniques.

Core Chemical Properties

The key identifying and computed properties of this compound are summarized in the table below for rapid reference.

| Property | Value | Source |

| IUPAC Name | 2-(5-bromothiophen-2-yl)-5-bromo-1,3-benzoxazole | [6] |

| CAS Number | 915923-09-0 | [7] |

| Molecular Formula | C₁₁H₆BrNOS | [6][7] |

| Molecular Weight | 280.14 g/mol | [6][7] |

| Monoisotopic Mass | 278.935 Da | [6][7] |

| XLogP3 | 4.2 | [6] |

| Topological Polar Surface Area (TPSA) | 54.3 Ų | [6][7] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 1 | [6] |

Spectroscopic Characterization: The Basis for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a synthesized compound. While specific experimental data for this exact molecule is not publicly cataloged, its expected spectroscopic signature can be reliably predicted based on its constituent functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for elucidating the carbon-hydrogen framework.

-

¹H NMR : Protons on the aromatic benzoxazole and thienyl rings are expected to resonate in the downfield region (typically δ 7.0-8.5 ppm). The electronic influence of the bromine atom and the heteroatoms (N, O, S) will cause distinct chemical shifts for each proton, and their coupling patterns (doublets, triplets, etc.) will reveal their connectivity.

-

¹³C NMR : Aromatic carbons will appear in the δ 110-165 ppm range. The carbon at the 2-position of the benzoxazole ring, bonded to both nitrogen and oxygen, will be significantly downfield.

-

-

Mass Spectrometry (MS) : This technique confirms the molecular weight and elemental composition.

-

Causality : The most critical feature in the mass spectrum of this compound is the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, one at the mass corresponding to the ⁷⁹Br isotope and the other two mass units higher (M+2) for the ⁸¹Br isotope. This pattern is a definitive indicator of the presence of a single bromine atom.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the key functional groups present in the molecule. Expected characteristic absorption bands include:

-

~1630-1600 cm⁻¹ (C=N stretching of the oxazole ring)

-

~1500-1400 cm⁻¹ (Aromatic C=C stretching)

-

~1250 cm⁻¹ (Asymmetric C-O-C stretching)

-

C-S stretching vibrations from the thiophene ring.

-

Section 2: Synthesis and Mechanistic Insights

The construction of the 2-substituted benzoxazole scaffold is a well-established field in synthetic organic chemistry. The most prevalent and robust strategy involves the condensation and subsequent cyclodehydration of a 2-aminophenol with a carboxylic acid or its derivatives (such as aldehydes or acyl chlorides).[8][9][10][11]

Proposed Synthetic Protocol

The synthesis of this compound can be efficiently achieved by reacting 2-amino-4-bromophenol with thiophene-2-carboxylic acid . The use of polyphosphoric acid (PPA) is highly recommended for this transformation.

-

Why PPA? Polyphosphoric acid is an ideal choice as it serves a dual function: it acts as a non-aqueous solvent for the reactants at elevated temperatures and, more importantly, as a powerful dehydrating agent that drives the final ring-closing (cyclodehydration) step, ensuring a high yield of the desired benzoxazole product.[1][12]

Step-by-Step Methodology:

-

Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-bromophenol (1.0 eq) and thiophene-2-carboxylic acid (1.1 eq).

-

Reaction Initiation : Add polyphosphoric acid (PPA) in sufficient quantity (approx. 10-15 times the weight of the limiting reactant) to ensure the mixture is stirrable.

-

Thermal Cyclization : Heat the reaction mixture to 150-180°C with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Product Precipitation (Workup) : After completion, cool the reaction mixture to approximately 80-90°C and carefully pour it onto a large volume of crushed ice with vigorous stirring. This quenching step hydrolyzes the PPA and precipitates the crude solid product.

-

Neutralization : Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to the slurry until it becomes neutral or slightly alkaline (pH 7-8). This step is crucial to neutralize any residual acid.

-

Isolation : Collect the precipitated solid by vacuum filtration and wash it thoroughly with distilled water to remove inorganic salts.

-

Purification : Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthesis.

Section 3: Potential Applications in Research and Drug Development

The true value of this compound lies in its potential as a scaffold for developing new therapeutic agents and functional materials. The benzoxazole heterocycle is a well-documented pharmacophore with a vast range of biological activities.[1][4][8]

Structure-Activity Relationship (SAR) Insights

-

The 2-Position : Substitution at the 2-position of the benzoxazole ring is a primary determinant of its biological activity profile.[8][13] The incorporation of the thienyl ring introduces a heteroaromatic system known to participate in various receptor-ligand interactions and is a common feature in many approved drugs.

-

The 5-Position : Substitution at the 5-position often serves to modulate or enhance the potency of the parent compound.[13] The electron-withdrawing nature of the bromine atom can alter the electronic distribution of the entire ring system, influencing its binding affinity. Furthermore, its lipophilic character can improve membrane permeability, a key factor in drug bioavailability.

Anticipated Pharmacological Roles

Given the extensive literature on related compounds, this compound is a prime candidate for screening in several therapeutic areas:

-

Anticancer Agents : Benzoxazole derivatives have shown significant potential as anticancer agents, often acting through the inhibition of critical signaling pathways like those involving protein kinases.[4][5][14]

-

Antimicrobial Agents : The scaffold has demonstrated broad-spectrum activity against various bacterial and fungal strains.[4][8] This molecule could be investigated as a novel antibiotic or antifungal, particularly against resistant strains.

-

Anti-inflammatory Agents : Many benzoxazole derivatives exhibit potent anti-inflammatory and analgesic properties, making them attractive for developing treatments for inflammatory disorders.[1][3][4]

Hypothetical Mechanism of Action: Kinase Inhibition

A plausible mechanism of action, particularly for anticancer activity, is the inhibition of protein kinases. The planar, aromatic structure of the benzoxazole core is well-suited to fit into the ATP-binding pocket of a kinase, acting as a "hinge-binder." The thienyl and bromo-phenyl moieties can then extend into adjacent hydrophobic pockets, conferring both potency and selectivity.

The diagram below illustrates a generic kinase signaling cascade and indicates the point where a competitive inhibitor, such as our target molecule, would act to block downstream signaling, thereby preventing cellular proliferation.

Conclusion

This compound is a molecule of significant scientific interest, strategically designed to leverage the proven biological relevance of the benzoxazole scaffold. The synergistic combination of the core heterocycle with thienyl and bromo substituents creates a compound with high potential for applications in drug discovery, particularly in the fields of oncology, infectious diseases, and inflammation. The synthetic route to this molecule is straightforward and based on well-established chemical principles. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and explore the full therapeutic and scientific potential of this versatile chemical entity.

References

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.

- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). St. Joseph's College of Pharmacy.

- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.).

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.).

- Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences.

- Benzoxazole. (n.d.). Wikipedia.

- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). MDPI.

- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.

- N-(2-benzoylphenyl)-5-bromo-2-thiophenecarboxamide. (n.d.). PubChem.

- Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research.

- 2-(5-Bromo-2-thienyl)benzoxazole. (n.d.). PubChem.

- Biological activities of benzoxazole and its derivatives. (n.d.).

- 5-Bromo-1,3-benzoxazole. (n.d.). Sigma-Aldrich.

- 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. (n.d.).

- This compound. (n.d.). Angene Chemical.

- 5-BROMO-2-PYRIDIN-3-YL-1,3-BENZOXAZOLE. (n.d.).

- 5-Bromo-2-(3-pyridinyl)-1,3-benzoxazole. (n.d.). Sigma-Aldrich.

- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.).

- The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflamm

- ChemInform Abstract: Benzoxazoles and Oxazolopyridines in Medicinal Chemistry Studies. (2025).

- STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.).

- A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). International Journal of Pharmacy and Biological Sciences.

- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.).

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d

- The Diverse Biological Activities of Benzoxazole Scaffolds: A Technical Guide for Drug Discovery Professionals. (n.d.). BenchChem.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. wjpsonline.com [wjpsonline.com]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-(5-Bromo-2-thienyl)benzoxazole | C11H6BrNOS | CID 69400666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. angenechemical.com [angenechemical.com]

- 8. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Benzoxazole synthesis [organic-chemistry.org]

- 12. ijpbs.com [ijpbs.com]

- 13. ijrrjournal.com [ijrrjournal.com]

- 14. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

"5-Bromo-2-(2-thienyl)-1,3-benzoxazole" molecular structure

An In-Depth Technical Guide to 5-Bromo-2-(2-thienyl)-1,3-benzoxazole: Synthesis, Characterization, and Application

Executive Summary

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2] This guide provides a comprehensive technical overview of a specific derivative, this compound, designed for researchers, scientists, and drug development professionals. We delve into its molecular architecture, a robust synthetic protocol, detailed methods for structural elucidation, and a discussion of its potential therapeutic applications based on the well-documented bioactivities of the 2-substituted benzoxazole class. This document is structured to provide not just procedural steps, but the scientific rationale underpinning these methodologies, ensuring a deeper, actionable understanding for the professional in the field.

Benzoxazole, a heterocyclic aromatic compound composed of a benzene ring fused to an oxazole ring, serves as a privileged scaffold in drug discovery.[3][4] Its structural rigidity, aromaticity, and capacity for diverse substitutions at the 2-position make it an ideal framework for interacting with various biological targets.[2][3] Derivatives of this nucleus have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5][6][7][8] The thienyl moiety, another important heterocycle in medicinal chemistry, when appended to the benzoxazole core, can significantly modulate biological activity. This guide focuses on the 5-bromo-2-(2-thienyl) derivative, a compound designed to leverage the synergistic potential of these three key structural features: the bromo-substituted benzene ring, the oxazole linker, and the thiophene group.

Molecular Profile of this compound

The precise molecular architecture of a compound dictates its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic behavior. This compound is characterized by the fusion of a brominated benzene ring with an oxazole ring, which is substituted at the 2-position with a thiophene ring.

Chemical Structure:

A summary of its key computed physicochemical properties is presented below for rapid reference.

| Property | Value | Source |

| IUPAC Name | 5-bromo-2-(thiophen-2-yl)-1,3-benzoxazole | (Internal) |

| Molecular Formula | C₁₁H₆BrNOS | [9][10][11] |

| Molecular Weight | 280.14 g/mol | [9][10] |

| CAS Number | 915923-09-0 | [9][11][12] |

| XLogP3 | 3.8 - 4.2 | [9][10] |

| Hydrogen Bond Donors | 0 | [9][10] |

| Hydrogen Bond Acceptors | 3 | [9][10] |

| Topological Polar Surface Area | 54.3 Ų | [9][10] |

| Rotatable Bond Count | 1 | [9][10] |

Synthesis and Purification: A Validated Protocol

The synthesis of 2-substituted benzoxazoles is most commonly achieved through the condensation and subsequent oxidative cyclization of a 2-aminophenol with an appropriate aldehyde.[13][14] This methodology offers a direct and efficient route to the target compound with good yields and operational simplicity.

Synthesis Workflow

The logical flow for the synthesis and purification is outlined below.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials:

-

4-Bromo-2-aminophenol (1.0 eq)

-

Thiophene-2-carboxaldehyde (1.1 eq)

-

Copper(II) Acetate (0.1 eq)

-

Ethanol (Absolute)

-

Silica Gel (for column chromatography)

-

Hexane & Ethyl Acetate (HPLC grade)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Bromo-2-aminophenol (1.0 eq) and absolute ethanol (approx. 10 mL per mmol of aminophenol). Stir until the solid is fully dissolved.

-

Causality: Ethanol is chosen as the solvent for its ability to dissolve the reactants and for its appropriate boiling point for the reflux conditions.

-

-

Addition of Reagents: Add thiophene-2-carboxaldehyde (1.1 eq) followed by Copper(II) Acetate (0.1 eq) to the solution.

-

Causality: A slight excess of the aldehyde ensures the complete consumption of the limiting aminophenol. Copper(II) acetate serves as an efficient catalyst for the oxidative cyclization step, utilizing atmospheric oxygen as the terminal oxidant, which aligns with green chemistry principles.[13]

-

-

Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase.

-

Causality: Refluxing provides the necessary activation energy for the condensation and subsequent cyclization. TLC monitoring is crucial to determine the point of maximum product formation and avoid the generation of side products from prolonged heating.

-

-

Product Isolation: Once the reaction is complete, allow the flask to cool to room temperature. The crude product will often precipitate out of the solution. Collect the solid by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove residual soluble impurities.

-

Causality: Using cold solvent minimizes the loss of the desired product, which has lower solubility at reduced temperatures.

-

-

Purification: The crude product is further purified by column chromatography on silica gel using a hexane:ethyl acetate gradient, typically starting with 95:5 and gradually increasing the polarity. The fractions containing the pure product (identified by TLC) are pooled and the solvent is removed under reduced pressure (rotary evaporation).

-

Final Product: The resulting solid is dried under high vacuum to yield this compound as a pure, crystalline solid.

Structural Elucidation and Quality Control

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.[15] A combination of Mass Spectrometry, FTIR, and NMR spectroscopy provides a self-validating system for structural confirmation.

Characterization Workflow

Caption: Spectroscopic workflow for the structural confirmation of the target compound.

Spectroscopic Protocols and Expected Data

4.2.1 Mass Spectrometry (MS)

-

Protocol: A sample is dissolved in methanol and analyzed by Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

-

Expected Data: The mass spectrum should exhibit a prominent molecular ion peak cluster corresponding to [M+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approx. 1:1 ratio), a characteristic doublet of peaks will be observed at m/z ≈ 280 and 282, confirming the presence of a single bromine atom.

4.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Protocol: A small amount of the solid sample is ground with spectroscopic grade KBr and pressed into a thin pellet for analysis.[15]

-

Expected Data:

-

~3100 cm⁻¹: C-H stretching (aromatic/thienyl).

-

~1620-1600 cm⁻¹: C=N stretching of the oxazole ring.

-

~1570-1450 cm⁻¹: C=C stretching vibrations from the benzene and thiophene rings.

-

~1240 cm⁻¹: Asymmetric C-O-C stretching, characteristic of the benzoxazole system.

-

4.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: The sample is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, and analyzed using a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Data (in DMSO-d₆): Aromatic protons typically appear in the downfield region (δ 7.0–8.5 ppm).[15] Specific expected signals would include:

-

A doublet for the proton adjacent to the bromine on the benzoxazole ring.

-

A singlet or narrow doublet for the proton at position 4 of the benzoxazole ring.

-

Three distinct signals (doublet, triplet, doublet) corresponding to the three protons on the thiophene ring.

-

-

Expected ¹³C NMR Data: The spectrum will show 11 distinct carbon signals, with chemical shifts consistent with aromatic and heteroaromatic carbons, including the characteristic C=N carbon of the oxazole ring downfield (often >150 ppm).

Potential Pharmacological Applications

While specific biological data for this compound requires dedicated screening, the extensive literature on analogous compounds provides a strong rationale for its potential applications.[7]

-

Antimicrobial Agents: 2-substituted benzoxazoles are well-established as potent antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][8] The incorporation of a halogen (bromo) and a thienyl group can enhance lipophilicity and membrane permeability, potentially leading to improved antimicrobial efficacy.

-

Anticancer Agents: Numerous benzoxazole derivatives have been synthesized and evaluated as anticancer agents, showing activity against various cancer cell lines, including human colorectal carcinoma (HCT116).[7][8] Potential mechanisms include the inhibition of key enzymes like topoisomerases or kinases.[7]

-

Anti-inflammatory Agents: The benzoxazole scaffold has been explored for the development of anti-inflammatory drugs, with some derivatives showing potent inhibition of cyclooxygenase (COX) enzymes.[16]

Experimental Workflow: In Vitro Antimicrobial Susceptibility Testing

To validate the predicted antimicrobial potential, a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) is essential.

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

MIC Determination Protocol (Tube Dilution Method)

-

Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB).[8]

-

Serial Dilution: In a series of sterile test tubes or a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with MHB to achieve a range of final concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each tube/well.

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ofloxacin).

-

Incubation: Incubate the tubes/plate at 37°C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[8]

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery, combining three pharmacologically relevant motifs. The synthetic and analytical protocols detailed herein provide a robust framework for its preparation and quality assurance. Based on the extensive bioactivity profile of the benzoxazole class, this compound is a prime candidate for screening in antimicrobial and anticancer assays. Future work should focus on its empirical biological evaluation, structure-activity relationship (SAR) studies by modifying the substitution patterns, and investigation of its mechanism of action against validated biological targets.

References

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. [Link]

-

Biological activities of benzoxazole and its derivatives. (2021). ResearchGate. [Link]

-

2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2022). PubMed. [Link]

-

Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

-

This compound. (n.d.). Angene Chemical. [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]

-

2-(5-Bromo-2-thienyl)benzoxazole. (n.d.). PubChem. [Link]

-

This compound. (n.d.). ChemSrc. [Link]

-

A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Benzoxazole. (n.d.). Wikipedia. [Link]

-

Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024). Medicinal Chemistry Research. [Link]

-

A general mechanism for benzoxazole synthesis. (2023). ResearchGate. [Link]

-

Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences. [Link]

-

5-Bromo-2-thienyl methyl ketone - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal. [Link]

-

Benzoxazoles – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Benzoxazole - Wikipedia [en.wikipedia.org]

- 4. wjpsonline.com [wjpsonline.com]

- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. angenechemical.com [angenechemical.com]

- 10. 2-(5-Bromo-2-thienyl)benzoxazole | C11H6BrNOS | CID 69400666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. You are being redirected... [hit2lead.com]

- 12. This compound [chemdict.com]

- 13. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 14. ijpbs.com [ijpbs.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Structural Elucidation of a Privileged Heterocycle

Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, lauded for their diverse pharmacological activities and unique photophysical properties.[1][2] The specific analogue, 5-Bromo-2-(2-thienyl)-1,3-benzoxazole, which incorporates a thiophene moiety, is of significant interest for its potential applications stemming from the combined electronic and structural features of these two heterocyclic systems.[3] Rigorous structural characterization is the bedrock of any meaningful investigation into its properties and potential applications. This guide provides an in-depth exploration of the spectroscopic techniques essential for the unambiguous structural elucidation and purity assessment of this compound.

The following sections will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the context of this compound. The causality behind experimental choices and the logic of spectral interpretation will be emphasized to provide a framework for robust scientific inquiry.

I. Molecular Structure and Spectroscopic Overview

A comprehensive spectroscopic analysis workflow is crucial for the complete structural confirmation of a newly synthesized molecule like this compound.[1] This process typically begins with mass spectrometry to determine the molecular weight and elemental composition, followed by IR spectroscopy to identify key functional groups. Finally, ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework and establish connectivity.

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160-165 |

| C-3a | ~148-152 |

| C-4 | ~110-115 |

| C-5 | ~115-120 |

| C-6 | ~125-130 |

| C-7 | ~118-123 |

| C-7a | ~140-145 |

| C-2' | ~130-135 |

| C-3' | ~128-132 |

| C-4' | ~127-131 |

| C-5' | ~129-133 |

Note: These are predicted values based on known data for similar structures. Actual values may vary.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved; sonication may be necessary. [1]2. Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

-

Data Processing and Interpretation: Process the spectra (Fourier transformation, phasing, and baseline correction) and interpret the chemical shifts, coupling constants, and integrations to assign the structure.

IV. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum will be characterized by vibrations of the benzoxazole and thiophene rings.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | Aromatic C-H stretch |

| ~1620-1580 | C=N stretch (benzoxazole) |

| ~1550-1450 | Aromatic C=C stretch |

| ~1250-1200 | C-O-C stretch (benzoxazole) |

| ~850-750 | C-H out-of-plane bending |

| ~700-600 | C-S stretch (thiophene) |

| ~600-500 | C-Br stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Spectrum: The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum. [1]5. Data Analysis: The major absorption peaks are identified and correlated with specific functional groups using standard correlation tables. [1]

V. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extended π-conjugated system of this compound is expected to result in strong UV absorption.

Expected UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Ethanol | ~330-350 | > 20,000 |

Note: The exact λmax and ε will be solvent-dependent.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm), using the pure solvent as a reference. [1]4. Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

VI. Conclusion: A Self-Validating Spectroscopic Profile

The combination of these spectroscopic techniques provides a self-validating system for the structural confirmation of this compound. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the core functional groups, and NMR spectroscopy provides the definitive atomic connectivity. UV-Vis spectroscopy complements this by characterizing the electronic properties of the conjugated system. This comprehensive spectroscopic profile is essential for ensuring the identity, purity, and quality of this promising heterocyclic compound in any research or development endeavor.

References

-

Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24. Available at: [Link]

-

Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. (2023). Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

-

N-(2-benzoylphenyl)-5-bromo-2-thiophenecarboxamide. PubChem. Available at: [Link]

-

5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. National Institutes of Health. Available at: [Link]

-

This compound. Angene Chemical. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

-

2-(2-Thienyl)-1,3-benzoxazole. MD Topology. Available at: [Link]

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Available at: [Link]

-

A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2023). Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams. Available at: [Link]

Sources

A Technical Guide to 5-Bromo-2-(2-thienyl)-1,3-benzoxazole: A Privileged Scaffold in Medicinal Chemistry

This guide provides an in-depth analysis of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole, a heterocyclic compound of significant interest to researchers in drug discovery and materials science. We will explore its chemical identity, synthesis, and the scientific rationale behind its potential applications, grounded in the established versatility of the benzoxazole core structure.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to all scientific inquiry. The compound is a substituted benzoxazole, which consists of a benzene ring fused to an oxazole ring.[1] This core structure is further functionalized with a bromo group and a thienyl group.

IUPAC Name: According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the formal name for this compound is 2-(5-bromothiophen-2-yl)-1,3-benzoxazole .[2]

Synonyms and Identifiers: In scientific literature and commercial databases, this compound may be referenced by several names and identifiers, which are crucial for comprehensive literature searches.

CAS Numbers:

The existence of multiple CAS numbers is not uncommon and can arise from different suppliers or registration periods. Researchers should verify the specific identifier associated with their material source.

Physicochemical Properties

The molecular characteristics of a compound dictate its behavior in chemical and biological systems. The computed properties of this compound provide insight into its potential as a drug candidate or functional material.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₆BrNOS | [2] |

| Molecular Weight | 280.14 g/mol | [2] |

| XLogP3-AA | 4.2 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 54.3 Ų | [2] |

| Complexity | 241 | [2] |

The XLogP3 value of 4.2 suggests high lipophilicity, indicating that the molecule is more soluble in fats and oils than in water. This is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The absence of hydrogen bond donors and the presence of three acceptors will govern its interaction with biological targets.

Caption: Chemical structure of the title compound.

Synthesis of Benzoxazole Scaffolds

The benzoxazole ring system is a common motif in bioactive compounds, and numerous synthetic methods have been developed for its construction.[4][5] The most prevalent and direct approach involves the condensation reaction between a 2-aminophenol and a carboxylic acid or its derivative (such as an acyl chloride or ester).[1][5]

Proposed Synthetic Protocol for this compound:

This specific molecule can be synthesized by the cyclocondensation of 4-bromo-2-aminophenol with 5-bromothiophene-2-carbonyl chloride.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-bromo-2-aminophenol in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or dioxane.

-

Addition of Acyl Chloride: Slowly add an equimolar amount of 5-bromothiophene-2-carbonyl chloride to the solution at room temperature. A mild base, like triethylamine or pyridine, may be added to scavenge the HCl byproduct.

-

Cyclization/Dehydration: The intermediate amide is then cyclized to form the benzoxazole ring. This is typically achieved by heating the reaction mixture, often in the presence of a dehydrating agent or catalyst like polyphosphoric acid (PPA) or a Brønsted acid.[5] The use of PPA is effective as it serves as both a solvent and a catalyst for the dehydration step.

-

Work-up and Purification: After the reaction is complete (monitored by Thin Layer Chromatography), the mixture is cooled and poured into ice water to precipitate the crude product. The solid is then filtered, washed, and purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality in Experimental Choices:

-

Aprotic Solvent: Solvents like DMF are chosen because they are polar enough to dissolve the reactants but do not interfere with the reaction by donating protons.

-

Acid Catalyst: The acid catalyst (e.g., PPA) protonates the carbonyl oxygen of the intermediate amide, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydroxyl group of the aminophenol, which is essential for ring closure.

Caption: Generalized workflow for the synthesis of the title compound.

The Benzoxazole Core: A Privileged Scaffold in Drug Discovery

The benzoxazole nucleus is considered a "privileged structure" in medicinal chemistry.[6] This term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. This versatility makes benzoxazole derivatives attractive starting points for developing new therapeutic agents.[7] The benzoxazole scaffold is found in drugs like the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen.[8]

Derivatives of this heterocyclic system have been shown to possess a wide range of pharmacological activities, including:

Potential Application: Targeting VEGFR-2 in Cancer Therapy

A particularly promising area of research for benzoxazole derivatives is in oncology, specifically as inhibitors of protein kinases.[9] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[6] Inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment.

Several studies have demonstrated that substituted benzoxazoles can act as potent VEGFR-2 inhibitors.[6][9] The core structure serves as a scaffold to correctly position functional groups that interact with the ATP-binding pocket of the kinase. While direct experimental data on this compound is limited in the provided context, its structural similarity to known kinase inhibitors makes it a compound of high interest for screening and further development in this area. The bromo and thienyl substituents provide vectors for further chemical modification to optimize potency and selectivity.

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Conclusion

This compound, or 2-(5-bromothiophen-2-yl)-1,3-benzoxazole, is a well-defined chemical entity built upon the versatile and medicinally significant benzoxazole scaffold. Its synthesis is achievable through established chemical methodologies, and its physicochemical properties suggest it is a viable candidate for investigation in drug discovery programs. Given the proven track record of related compounds as potent inhibitors of key biological targets like VEGFR-2, this molecule represents a valuable probe for exploring new anticancer therapies and warrants further investigation by the scientific community.

References

- Liu G, Ren L, Zhang M, et al. Synthesis and properties of benzoxazole-based liquid crystals containing ethynyl group. Liquid Crystals. 2020;47(12):1719-1728.

- Ankita, et al. Benzoxazoles. World Journal of Pharmaceutical Sciences. 2018;6(10):17-24.

-

PubChem. 2-(5-Bromo-2-thienyl)benzoxazole. National Center for Biotechnology Information. Available at: [Link].

-

Wikipedia. Benzoxazole. Wikimedia Foundation. Available at: [Link].

-

ChemWhat. 5-BROMO-2-PYRIDIN-3-YL-1,3-BENZOXAZOLE CAS#: 938458-81-2. Available at: [Link].

-

Angene Chemical. This compound|915923-09-0. Available at: [Link].

-

Organic Chemistry Portal. Benzoxazole synthesis. Available at: [Link].

- BenchChem.

- Al-Ostoot, F. H., et al. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central.

- Abdullahi, A., & Yeong, K. Y. Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research. 2024;33:406–438.

-

CORE. Studies in the Synthesis of Benzoxazole Compounds. Available at: [Link].

-

PubChem. 5-Bromo-2-phenyl-1,3-oxazole. National Center for Biotechnology Information. Available at: [Link].

- El-Sayed, M. A., et al. Review on benzoxazole chemistry and pharmacological potential. Journal of the Indian Chemical Society. 2024.

-

Semantic Scholar. synthesis and characterization of new 2-(2-thienyl)-5- aryl-1,3,4-oxadiazoles. Available at: [Link].

- PubChem. Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)-. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4243112.

-

PubChem. 7-Bromo-5-chloro-2-thiophen-2-yl-1,3-benzoxazole. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. N-(2-benzoylphenyl)-5-bromo-2-thiophenecarboxamide. National Center for Biotechnology Information. Available at: [Link].

Sources

- 1. wjpsonline.com [wjpsonline.com]

- 2. 2-(5-Bromo-2-thienyl)benzoxazole | C11H6BrNOS | CID 69400666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. angenechemical.com [angenechemical.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Benzoxazole synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzoxazole - Wikipedia [en.wikipedia.org]

- 9. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]

A Technical Guide to the Biological Potential of Thienyl-Substituted Benzoxazoles

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the benzoxazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in compounds with a wide array of biological activities.[1][2][3] Its rigid, bicyclic structure provides a stable platform for introducing functional groups that can interact with various biological targets.[3] These targets range from enzymes and receptors to nucleic acids, leading to demonstrated antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, among others.[2][4][5]

Parallel to the rise of benzoxazoles, the thiophene ring, a sulfur-containing five-membered heterocycle, has established itself as a crucial component in numerous pharmaceuticals.[6] Its ability to act as a bioisostere for a phenyl ring, coupled with its distinct electronic properties, allows it to modulate a compound's pharmacokinetic and pharmacodynamic profile.[6][7] Thiophene derivatives are known for their significant biological activities, including potent antimicrobial and anti-inflammatory effects.[6][8]

This guide delves into the strategic fusion of these two powerful moieties: thienyl-substituted benzoxazoles. The core hypothesis is that by tethering a thienyl group to the benzoxazole core, it is possible to create novel chemical entities with enhanced, synergistic, or entirely new pharmacological profiles. We will explore the synthesis, mechanisms of action, and therapeutic potential of these compounds, providing a technical foundation for their further development as next-generation therapeutic agents.

Part 1: Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[9] Thienyl-substituted benzoxazoles have shown considerable promise in this arena, exhibiting activity against a spectrum of Gram-positive and Gram-negative bacteria as well as fungi.[8][10]

Mechanism of Action: DNA Gyrase Inhibition

A primary mechanism through which many benzoxazole derivatives exert their antibacterial effect is the inhibition of DNA gyrase.[10] This essential bacterial enzyme controls the topological state of DNA during replication. By binding to the enzyme, the compounds prevent it from re-ligating DNA strands, leading to double-strand breaks and subsequent cell death. Molecular docking studies have suggested that the benzoxazole core can fit into the ATP-binding pocket of the DNA gyrase B subunit, a mode of action that underpins the activity of several clinically relevant antibiotics.[10] The thienyl substituent often enhances this binding affinity through additional hydrophobic or hydrogen-bonding interactions.

Data Summary: In Vitro Antimicrobial Potency

The antimicrobial efficacy of novel compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

| Compound Class | Target Organism | MIC Range (µg/mL) | Reference Compound | MIC (µg/mL) |

| 2-Thienyl Benzoxazoles | S. aureus (Gram-positive) | 32 - 256 | Chloramphenicol | < 10 |

| 2-Thienyl Benzoxazoles | E. coli (Gram-negative) | 25 - 256 | Chloramphenicol | < 10 |

| 2-Thienyl Benzoxazoles | P. aeruginosa (Gram-negative) | 64 - 256 | Cefixime | 25 |

| Thienyl-Oxadiazoles | B. subtilis (Gram-positive) | >15 mm inhibition zone** | Ampicillin | 100 µ g/disc |

| Thienyl-Oxazoles | C. albicans (Fungus) | Weak to no activity | Clotrimazole | 100 µ g/disc |

*Note: Data for closely related thienyl-substituted heterocycles are included to show the broader potential of the thienyl moiety.[6][8] *Inhibition zone diameter is from agar diffusion assays.[6] Data compiled from sources[6][8][9][10].

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a standardized method for assessing the in vitro antimicrobial activity of thienyl-substituted benzoxazoles.

Causality: The broth microdilution method is chosen for its efficiency and quantitative results. It allows for the simultaneous testing of multiple compounds at various concentrations, providing a precise MIC value which is crucial for structure-activity relationship (SAR) studies.

-

Preparation of Inoculum:

-

Aseptically pick 3-5 isolated colonies of the test microorganism from an agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

-

Visualization: Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Part 2: Anticancer Activity

Benzoxazole derivatives are frequently investigated for their anticancer properties, with several compounds demonstrating potent cytotoxicity against a range of human cancer cell lines.[1][11][12] The incorporation of a thienyl group can enhance this activity, potentially through improved target binding or altered cellular uptake.[13][14]

Mechanism of Action: Apoptosis Induction and Kinase Inhibition

Thienyl-substituted benzoxazoles can induce cancer cell death through multiple pathways:

-

Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics by binding to β-tubulin. This arrests the cell cycle, typically at the G2/M phase, and ultimately triggers apoptosis.[15]

-

Induction of Apoptosis: A common mechanism is the activation of the intrinsic apoptotic pathway. This is often evidenced by an increase in the levels of cleaved Caspase-3, a key executioner caspase.[15] Molecular docking studies suggest that some compounds may bind directly to and activate pro-caspases.

-

Kinase Inhibition: Signaling pathways critical for cancer cell proliferation and survival, such as those involving Akt and Nuclear Factor kappa B (NF-κB), are potential targets.[13] Benzoxazoles bearing a thiophene substituent have shown strong binding affinities for these protein targets in silico.[13]

Data Summary: In Vitro Cytotoxicity

The anticancer potential is typically measured by the half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |

| Thienyl-Benzoxazole | MDA-MB-231 (Breast) | 4 - 8 | Nocodazole | 3 |

| Naphthoxazole Analog | A549 (Lung) | 2.18 - 2.89 | Cisplatin | ~2.5 |

| Thienyl-Benzothiazole | MCF-7 (Breast) | Low Cytotoxicity | Doxorubicin | < 1 |

| Thienyl-Benzothiazole* | HepG2 (Liver) | 48 (nM)** | Doxorubicin | < 1 |

*Note: Data for closely related analogs are included to illustrate the potential of the core structures.[11][14] *Value reported in nM.[14] Data compiled from sources[11][14][15].

Experimental Protocol: MTT Assay for Cell Viability

Causality: The MTT assay is a colorimetric, reliable, and widely accepted standard for assessing in vitro cytotoxicity. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells. This allows for a quantitative assessment of a compound's ability to inhibit cell proliferation or induce cell death.

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7, A549) in appropriate media.

-

Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the thienyl-substituted benzoxazoles in DMSO.

-

Perform serial dilutions in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle controls (medium with DMSO) and untreated controls.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

-

Visualization: Simplified Apoptosis Pathway

Caption: Dual mechanism of anticancer action via tubulin and caspases.

Part 3: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Benzoxazole derivatives have been developed as potent anti-inflammatory agents, often designed to be selective inhibitors of specific inflammatory targets to reduce side effects associated with traditional NSAIDs.[16][17]

Mechanism of Action: Targeting Inflammatory Mediators

-

COX-2 Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) typically work by inhibiting cyclooxygenase (COX) enzymes. The therapeutic anti-inflammatory effects come from inhibiting COX-2, while undesirable side effects like gastrointestinal issues arise from inhibiting COX-1.[16] Many benzoxazole derivatives are designed to selectively bind to the COX-2 active site, offering a better safety profile.[16]

-

MD2/TLR4 Pathway Inhibition: Myeloid differentiation protein 2 (MD2) is an adaptor protein essential for the Toll-like receptor 4 (TLR4) to recognize lipopolysaccharide (LPS), a potent inflammatory trigger from Gram-negative bacteria.[18][19] By binding to MD2, benzoxazole compounds can block the LPS-induced inflammatory cascade, preventing the release of pro-inflammatory cytokines like IL-6 and TNF-α.[18][19]

Data Summary: In Vitro Anti-inflammatory Efficacy

| Compound Class | Target | IC₅₀ (µM) | Assay System |

| Benzoxazolone Derivatives | IL-6 Inhibition | 5.09 - 10.14 | LPS-induced RAW264.7 cells |

| Benzoxazole Ureas | TNF-α Inhibition | < 10 | In-vitro cytokine inhibition |

| Benzoxazole Ureas | IL-6 Inhibition | < 10 | In-vitro cytokine inhibition |

Data compiled from sources[4][18][19].

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Causality: This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of new compounds. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation, a cardinal sign of inflammation.

-

Animal Acclimatization and Grouping:

-

Use adult Wistar rats (150-200g). Acclimatize them for one week under standard laboratory conditions.

-

Fast the animals overnight before the experiment but allow free access to water.

-

Divide the animals into groups (n=6): Vehicle control, standard drug (e.g., Diclofenac Sodium, 10 mg/kg), and test compound groups (various doses).

-

-

Compound Administration:

-

Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection. The vehicle control group receives only the vehicle (e.g., 0.5% CMC solution).

-

-

Induction of Inflammation:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group).

-

Visualization: MD2/TLR4 Signaling Pathway

Caption: Inhibition of the LPS-induced inflammatory pathway via MD2.

Part 4: Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with broader efficacy and fewer side effects is ongoing. Benzoxazole derivatives, including those with thiophene substitutions, have been identified as having potential in this area.[20][21][22]

Mechanism of Action: Modulation of GABAergic Neurotransmission

A promising mechanism for the anticonvulsant action of these compounds involves the enhancement of GABAergic inhibition in the brain.[21] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter. Some thienyl-substituted benzoxazoles have been shown to increase the overall levels of GABA in the brain.[21] Furthermore, molecular docking studies suggest these compounds may bind to the benzodiazepine (BZD) site on the GABA-A receptor, allosterically modulating the receptor to enhance the effect of GABA, which leads to neuronal hyperpolarization and a reduction in seizure susceptibility.[21]

Data Summary: In Vivo Anticonvulsant Efficacy

| Compound Class | Seizure Model | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀ mg/kg) |

| Benzoxazole-Triazolone | MES | 22.0 | > 300 |

| Benzoxazole-Triazolone | sc-PTZ | > 100 | > 300 |

| Benzo[b]thiophene Analog | MES | 27.4 | > 200 |

| Benzo[b]thiophene Analog | 6 Hz | 30.8 | > 200 |

Note: Data for a closely related benzo[b]thiophene derivative is included to highlight the potential of sulfur-containing heterocycles in anticonvulsant design.[23] Data compiled from sources[21][23].

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

Causality: The MES test is a gold-standard preclinical model for identifying compounds that are effective against generalized tonic-clonic seizures. It assesses a compound's ability to prevent the spread of seizures, a key characteristic of many effective antiepileptic drugs.

-

Animal Preparation:

-

Use male Swiss albino mice (20-25g).

-

Divide animals into control and test groups (n=6-8).

-

Administer the test compound (e.g., 50, 100, 200 mg/kg, i.p.) or vehicle to the respective groups. Administer a standard drug like Phenytoin (25 mg/kg, i.p.) to a positive control group.

-

-

Induction of Seizure:

-

At the time of peak effect (typically 30-60 minutes post-administration), subject each mouse to an electrical stimulus.

-

Apply the stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

-

-

Observation and Scoring:

-

Immediately observe the mouse for the presence or absence of a tonic hind limb extension (THLE). The complete extension of the hind limbs is the endpoint.

-

A compound is considered to provide protection if it prevents THLE.

-

-

Data Analysis:

-

Calculate the percentage of animals protected in each group.

-

Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.

-

Separately, determine the median toxic dose (TD₅₀) using a motor impairment test like the rotarod test to calculate a Protective Index (PI = TD₅₀/ED₅₀). A higher PI indicates a better safety margin.

-

Visualization: MES Test Experimental Workflow

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.

Conclusion and Future Perspectives

The strategic combination of the thienyl moiety and the benzoxazole scaffold has yielded a class of compounds with a remarkable breadth of biological activities. The evidence presented in this guide underscores their potential as leads for developing novel antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. The thienyl ring consistently demonstrates its value in modulating the potency and, in some cases, the mechanism of action of the parent benzoxazole structure.

The path forward requires a multi-pronged approach. Comprehensive structure-activity relationship (SAR) studies are essential to optimize potency and selectivity for each therapeutic area.[24] For promising antimicrobial candidates, evaluation against clinical isolates and resistant strains is a critical next step.[9] Anticancer leads must be profiled for their effects on non-cancerous cells to establish a therapeutic window, and their in vivo efficacy must be confirmed in xenograft models.[15] For anti-inflammatory and anticonvulsant agents, elucidating the precise molecular interactions with their targets (e.g., COX-2, MD2, GABA-A receptor) will be crucial for rational drug design and optimization.[16][21]

References

- Youssef, M. S. K., & Abeed, A. A. O. (2014). Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles.

- Kakkar, S., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports.

-

Papadopoulou, C., et al. (2021). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Molecules. [Link]

-

Koehler, R. T., et al. (2003). Benzoxazoles as transthyretin amyloid fibril inhibitors: synthesis, evaluation, and mechanism of action. Angewandte Chemie International Edition. [Link]

-

A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Al-Ostath, A., et al. (2023). Benzoxazole derivatives synthesized from thymoquinone inhibit proliferation and induce apoptosis in diffuse large B-cell lymphoma cells by targeting Akt and NF-κB. ResearchGate. [Link]

-

Saeed, A., et al. (2018). Benzothiazole derivatives as anticancer agents. Archiv der Pharmazie. [Link]

-

Srinivas, A., et al. (2010). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research. [Link]

-

Gouda, M. A., et al. (2013). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules. [Link]

-

Unveiling Benzoxazole-Substituted Thiazolyl-Pyrazole Derivatives Inducing Apoptosis by Targeting β-Tubulin and Caspase-3. (2025). ChemMedChem. [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Journal of Drug Delivery and Therapeutics. [Link]

-

Wang, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity. [Link]

-

Arisoy, M., et al. (2012). Synthesis and Antimicrobial Activity of Novel Benzoxazoles. Zeitschrift für Naturforschung C. [Link]

-

Khan, I., et al. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal Chemistry. [Link]

-

Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (2023). ResearchGate. [Link]

-

Inhibitory activities of compound 16–23 on various cancer cells. (2023). ResearchGate. [Link]

-

Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

-

Ozkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry. [Link]

-

Benzoxazole derivatives with anti-inflammatory potential. (2020). ResearchGate. [Link]

-

Benzoxazole derivative with anticonvulsant activity. (2020). ResearchGate. [Link]

-

Synthetic Strategies Towards Benzoxazole Ring Systems. (2018). ResearchGate. [Link]

-

Sun, L. Q., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Liu, Z., et al. (2019). Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety. Archiv der Pharmazie. [Link]

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review. [Link]

-

BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2020). ResearchGate. [Link]

-

Słoczyńska, K., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules. [Link]

-

Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (2019). Future Medicinal Chemistry. [Link]

-

Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. (2019). Baghdad Science Journal. [Link]

-

Arakawa, K., et al. (1997). Novel benzoxazole 2,4-thiazolidinediones as potent hypoglycemic agents. Synthesis and structure-activity relationships. Chemical & Pharmaceutical Bulletin. [Link]

-

Structure–activity relationships of benzoxazole derivatives. (2019). ResearchGate. [Link]

-

Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and biological screening of some thiazine substituted benzoxazoles. (2022). ResearchGate. [Link]

-

Structure activity relationship of benzoxazole derivatives. (2024). ResearchGate. [Link]

-

Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2016). Molecules. [Link]

-

Evaluation of Anticonvulsant Activity of Novel Synthetic 1,2,4-Triazole Containing Benzoxazole Derivative. (2023). ResearchGate. [Link]

-

Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules. [Link]

-

Predicted possible mechanism for synthesis of substituted benzoxazole... (2015). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. jocpr.com [jocpr.com]

- 4. jocpr.com [jocpr.com]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unveiling Benzoxazole-Substituted Thiazolyl-Pyrazole Derivatives Inducing Apoptosis by Targeting β-Tubulin and Caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to 5-Bromo-2-(2-thienyl)-1,3-benzoxazole Derivatives and Analogs

Authored For: Medicinal Chemists, Drug Discovery Scientists, and Pharmaceutical Researchers Preamble: This document provides a comprehensive scientific overview of the this compound core, a heterocyclic scaffold of significant interest in contemporary medicinal chemistry. It consolidates current knowledge on its synthesis, biological activities, and therapeutic potential, with a focus on anticancer and antimicrobial applications. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents based on this privileged structure.

The 1,3-benzoxazole ring system is a bicyclic heterocyclic scaffold composed of a fused benzene and oxazole ring. This structure is considered "privileged" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity. Its rigid, planar nature and the presence of hydrogen bond donors and acceptors make it an ideal framework for designing enzyme inhibitors and receptor modulators. The incorporation of a bromine atom at the 5-position and a thienyl group at the 2-position, as in this compound, further enhances its lipophilicity and electronic properties, often leading to potent biological activities.

Synthetic Strategies for 2-Substituted Benzoxazoles

The primary and most widely adopted method for synthesizing the 2-substituted benzoxazole core involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. This reaction, often facilitated by a dehydrating agent or catalyst, proceeds via the formation of an intermediate amide followed by intramolecular cyclization.

General Synthesis Pathway